5,6-bis(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
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Overview
Description
MMV007228 is a compound identified by the Medicines for Malaria Venture (MMV) for its potential antimalarial activity.
Preparation Methods
The synthetic routes and reaction conditions for MMV007228 involve standard organic synthesis techniques. The specific details of the synthesis are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve multi-step organic reactions, including condensation, cyclization, and functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
MMV007228 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups present in MMV007228 and the conditions used .
Scientific Research Applications
MMV007228 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the inhibition of metalloaminopeptidases and other enzymes.
Biology: It is employed in research on the life cycle of Plasmodium falciparum and the development of resistance mechanisms.
Medicine: MMV007228 is investigated for its potential as an antimalarial drug, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: The compound’s synthesis and production methods are of interest for developing scalable and cost-effective manufacturing processes
Mechanism of Action
The mechanism of action of MMV007228 involves the inhibition of metalloaminopeptidases from Plasmodium falciparum, specifically PfA-M1 and PfA-M17. These enzymes play crucial roles in the parasite’s life cycle by breaking down host proteins to provide amino acids for growth and development. MMV007228 acts as a competitive inhibitor, binding to the active site of these enzymes and preventing their normal function. This inhibition disrupts the parasite’s ability to obtain essential nutrients, ultimately leading to its death .
Comparison with Similar Compounds
MMV007228 can be compared with other antimalarial compounds, such as:
Artemisinin: A well-known antimalarial drug that acts by generating reactive oxygen species within the parasite.
Chloroquine: Another antimalarial drug that interferes with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion.
Pyrimethamine: A drug that inhibits dihydrofolate reductase, an enzyme involved in folate synthesis in the parasite.
Compared to these compounds, MMV007228 is unique in its specific inhibition of metalloaminopeptidases, offering a novel mechanism of action that could be valuable in overcoming resistance to existing antimalarial drugs .
Properties
Molecular Formula |
C42H29NO7 |
---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
8,9-bis(1,3-benzodioxol-5-yl)-4-(3-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C42H29NO7/c1-24-9-8-14-29(19-24)43-38(44)36-37(39(43)45)42(28-12-6-3-7-13-28)35(26-16-18-31-33(21-26)50-23-48-31)34(25-15-17-30-32(20-25)49-22-47-30)41(36,40(42)46)27-10-4-2-5-11-27/h2-21,36-37H,22-23H2,1H3 |
InChI Key |
LBHMIHHQIMMEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7)C8=CC9=C(C=C8)OCO9)C1=CC=CC=C1 |
Origin of Product |
United States |
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